REACTION_CXSMILES
|
C([O:4][C:5]1[CH:14]=[C:13]([CH3:15])[C:8]2[S:9][CH2:10][CH2:11][O:12][C:7]=2[CH:6]=1)C=C.[BH4-].[Na+]>C1COCC1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[Pd]>[CH3:15][C:13]1[C:8]2[S:9][CH2:10][CH2:11][O:12][C:7]=2[CH:6]=[C:5]([OH:4])[CH:14]=1 |f:1.2,4.5.6.7.8|
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Name
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allyl ether
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Quantity
|
1.4 g
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Type
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reactant
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Smiles
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C(C=C)OC1=CC2=C(SCCO2)C(=C1)C
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Name
|
|
Quantity
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63 mL
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Type
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solvent
|
Smiles
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C1CCOC1
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Name
|
|
Quantity
|
1.19 g
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Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
730 mg
|
Type
|
catalyst
|
Smiles
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C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.[Pd]
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Name
|
|
Quantity
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0 (± 1) mol
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Type
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solvent
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Smiles
|
C1CCOC1
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Control Type
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UNSPECIFIED
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Setpoint
|
40 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was evaporated
|
Type
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CUSTOM
|
Details
|
the residue was partitioned between 2M NaOH (25 mL) and diethyl ether (25 mL)
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Type
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CUSTOM
|
Details
|
The aqueous layer was separated
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Type
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EXTRACTION
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Details
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the organic layer re-extracted with 2M NaOH (25 mL)
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Type
|
EXTRACTION
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Details
|
extracted with EtOAc (2×25 mL)
|
Type
|
DRY_WITH_MATERIAL
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Details
|
The combined organic extracts were dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
evaporated to a brown oil (10.73 g, 93%) of the desired title phenol
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Name
|
|
Type
|
|
Smiles
|
CC1=CC(=CC2=C1SCCO2)O
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |